1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Overview
Description
1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound featuring anthracene moieties. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Preparation Methods
The synthesis of 1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps. One common method includes the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. The crude product is then purified using column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the anthracene moieties.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used in the study of photophysical properties and as a component in OLEDs.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the development of advanced materials for electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. The anthracene moieties play a crucial role in absorbing and emitting light, making it useful in applications like OLEDs and photon upconversion systems. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives such as 9,10-diphenylanthracene and 9,10-dimethylanthracene . Compared to these, 1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide offers unique properties due to the presence of the dioxaphosphocine ring, which enhances its photophysical characteristics and stability .
Properties
IUPAC Name |
1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H31O4P/c46-50(47)48-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(49-50)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXQTHVGGBQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H31O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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